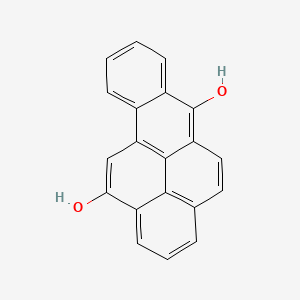

Benzo(b)pyrene-6,12-diol

Description

Structure

3D Structure

Properties

CAS No. |

63148-08-3 |

|---|---|

Molecular Formula |

C20H12O2 |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

benzo[b]pyrene-6,12-diol |

InChI |

InChI=1S/C20H12O2/c21-17-10-16-12-5-1-2-6-13(12)20(22)15-9-8-11-4-3-7-14(17)18(11)19(15)16/h1-10,21-22H |

InChI Key |

FLRFEERYOMEBKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C4C(=CC=C5)C(=C3)O |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation Leading to Benzo B Pyrene 6,12 Diol

Overview of Benzo[a]pyrene Metabolic Activation Pathways

Diol Epoxide Pathway Intermediates

The diol epoxide pathway is a major route for BaP activation. researchgate.net This pathway begins with the oxidation of BaP by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, to form BaP-7,8-epoxide. wikipedia.orgnih.gov This epoxide is then hydrated by epoxide hydrolase to produce (-)-benzo[a]pyrene-7,8-dihydrodiol. wikipedia.org A subsequent oxidation by CYP enzymes at the 9,10-position of the dihydrodiol generates the ultimate carcinogenic metabolite, (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). wikipedia.org BPDE can form covalent adducts with DNA, a key event in the initiation of cancer. researchgate.netnih.gov

Intermediates in this pathway are optically active. The initial oxidation of BaP produces an enantiomer of 7,8-epoxide, which is then converted to an optically pure (-)trans-7,8-diol. nih.gov Further stereoselective oxygenation leads to optically active diol epoxides. nih.gov

Quinone Pathway and Benzo(b)pyrene-6,12-dione Formation

The quinone pathway represents another significant route of BaP metabolism. This pathway can proceed through the oxidation of BaP-7,8-dihydrodiol by aldo-keto reductase (AKR) enzymes to form benzo[a]pyrene-7,8-dione, an ortho-quinone. researchgate.netnih.govmdpi.com This o-quinone can undergo redox cycling, a process that generates reactive oxygen species (ROS) capable of causing oxidative DNA damage. researchgate.netmdpi.com

Alternatively, BaP can be directly oxidized to form quinones such as benzo[a]pyrene-1,6-dione, benzo[a]pyrene-3,6-dione, and benzo[a]pyrene-6,12-dione. nih.gov The formation of these quinones can occur through the oxidation of phenol (B47542) metabolites of BaP. For instance, 12-HO-BP can be oxidized to form BP 6,12-dione. nih.gov The formation of BaP-diones can also be a result of the degradation of BaP initiated by hydroxyl radicals. acs.org Benzo(b)pyrene-6,12-diol is a reduction product of benzo(a)pyrene-6,12-dione.

Radical-Cation Pathway Contribution

The radical-cation pathway involves the one-electron oxidation of BaP, often catalyzed by CYP enzymes or peroxidases, to form a radical cation at the C6 position. mdpi.comnih.gov This radical cation is an electrophilic species that can react with DNA, leading to the formation of depurinating DNA adducts. nih.gov The BaP radical cation can also be hydroxylated and oxidized to form quinones, including BaP-1,6-dione, BaP-3,6-dione, and BaP-6,12-dione, thereby linking this pathway to the quinone pathway. nih.gov

| Metabolic Pathway | Key Enzymes/Reactants | Key Intermediates | Ultimate Products/Effects |

| Diol Epoxide Pathway | Cytochrome P450 (CYP1A1, CYP1B1), Epoxide Hydrolase | BaP-7,8-epoxide, (-)-BaP-7,8-dihydrodiol | (+)-BaP-7,8-dihydrodiol-9,10-epoxide (BPDE), DNA adducts |

| Quinone Pathway | Aldo-keto reductases (AKRs), Hydroxyl radicals | BaP-7,8-dione, BaP-1,6-dione, BaP-3,6-dione, BaP-6,12-dione | Reactive Oxygen Species (ROS), DNA damage, Stable and depurinating DNA adducts |

| Radical-Cation Pathway | Cytochrome P450, Peroxidases | BaP radical cation | Depurinating DNA adducts, BaP quinones |

Enzymatic Biotransformation Mechanisms Leading to this compound

The formation of this compound is intrinsically linked to the enzymatic processes that metabolize its parent compound, benzo[a]pyrene, and its oxidized derivative, benzo(a)pyrene-6,12-dione.

Role of Cytochrome P450 Isoforms (e.g., CYP1A1, CYP1B1) in Parent Compound Oxidation

Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, are central to the initial oxidation of BaP. nih.govnih.govmatilda.science These enzymes catalyze the conversion of BaP into various oxygenated metabolites, including epoxides, phenols, and quinones. nih.govnih.gov Specifically, CYP1A1 is highly efficient in metabolizing BaP and is a key enzyme in its bioactivation. nih.govresearchgate.net Studies with human recombinant CYPs have shown that CYP1A1 and CYP1B1 are the primary enzymes responsible for the formation of BaP-7,8-dihydrodiol, a precursor in the diol epoxide pathway, and BaP-9-ol. nih.gov CYP1A1 can metabolize BaP into at least seven different metabolites, including BaP-1,6-dione and BaP-3,6-dione. nih.gov The expression of these CYP enzymes can be induced by BaP itself through the aryl hydrocarbon receptor (AhR), leading to an enhanced metabolic activation. nih.gov

Contribution of Epoxide Hydrolase in Dihydrodiol Formation

Epoxide hydrolase plays a crucial role in the diol epoxide pathway by catalyzing the hydration of BaP-7,8-epoxide to form trans-7,8-dihydrodiol. wikipedia.orgnih.gov This enzymatic step is essential for the subsequent oxidation by CYP enzymes that leads to the formation of the highly reactive BPDE. wikipedia.orgnih.gov The action of epoxide hydrolase is a critical detoxification step for the initial epoxide, but it simultaneously produces the substrate for the final activation step in this carcinogenic pathway. nih.gov

| Enzyme | Role in BaP Metabolism | Key Metabolites Formed |

| Cytochrome P450 1A1 (CYP1A1) | Oxidation of BaP | BaP-7,8-epoxide, BaP-9-ol, BaP-3-ol, BaP-1,6-dione, BaP-3,6-dione |

| Cytochrome P450 1B1 (CYP1B1) | Oxidation of BaP | BaP-7,8-dihydrodiol, BaP-9-ol, BaP-3-ol |

| Epoxide Hydrolase | Hydration of BaP-7,8-epoxide | (-)-trans-7,8-dihydrodiol |

Involvement of Aldo-Keto Reductases in Quinone Generation from Precursors

Aldo-keto reductases (AKRs) are a superfamily of NAD(P)(H)-dependent oxidoreductases that play a significant role in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene. frontiersin.org These cytosolic enzymes catalyze the oxidation of PAH trans-dihydrodiols, which are proximate carcinogens, to yield electrophilic and redox-active PAH o-quinones. frontiersin.orgacs.org This activation pathway represents an alternative to the diol-epoxide pathway.

The process begins with the oxidation of a PAH trans-dihydrodiol, such as benzo[a]pyrene-7,8-trans-dihydrodiol, by AKRs to a ketol intermediate. This ketol is unstable and spontaneously rearranges to form a catechol, for instance, benzo[a]pyrene-7,8-catechol. frontiersin.org The catechol can then undergo autoxidation to produce the corresponding o-quinone, like benzo[a]pyrene-7,8-dione. frontiersin.orgacs.org

Several human AKR isoforms, including AKR1A1 and AKR1C1–AKR1C4, are capable of catalyzing the oxidation of PAH trans-dihydrodiols. acs.org Notably, AKR1A1 exhibits high catalytic efficiency for the oxidation of (-)-7R,8R-trans-dihydrodiol of benzo[a]pyrene, which is the predominant stereoisomer formed metabolically. acs.org In contrast, AKR1B1 and AKR1B10 preferentially oxidize the (+)-7S,8S-trans-dihydrodiol, the minor metabolic isomer. acs.org

A critical aspect of the involvement of AKRs is the potential for futile redox cycling. Many AKRs can also catalyze the NADPH-dependent reduction of PAH o-quinones back to their catechol form. frontiersin.orgacs.org This interconversion between the o-quinone and the catechol establishes a redox cycle that generates reactive oxygen species (ROS), contributing to oxidative stress and cellular damage. frontiersin.orgnih.gov However, phase II metabolic enzymes can intercept the catechols, leading to detoxification and elimination. frontiersin.org

Table 1: Catalytic Efficiency of Human AKR Isoforms in the Oxidation of Benzo[a]pyrene-7,8-trans-dihydrodiol

| AKR Isoform | Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹µM⁻¹) |

|---|---|---|---|---|

| AKR1A1 | (-)-7R,8R-trans-dihydrodiol | 1.6 | 13 | 0.12 |

| AKR1C1 | (+)-7S,8S-trans-dihydrodiol | 0.08 | 25 | 0.003 |

| AKR1C2 | (+)-7S,8S-trans-dihydrodiol | 0.12 | 20 | 0.006 |

| AKR1C3 | (+)-7S,8S-trans-dihydrodiol | 0.05 | 30 | 0.002 |

| AKR1B1 | (+)-7S,8S-trans-dihydrodiol | 0.07 | 100 | 0.0007 |

| AKR1B10 | (+)-7S,8S-trans-dihydrodiol | 0.09 | 80 | 0.001 |

The role of AKR1A1 in this pathway is bifunctional; it not only directly activates benzo[a]pyrene-7,8-diol to the reactive o-quinone but can also indirectly trans-activate the P4501B1 gene, which is involved in the formation of diol-epoxides. nih.gov This occurs because the product of the AKR1A1-catalyzed reaction, benzo[a]pyrene-7,8-dione, can act as a ligand for the aryl hydrocarbon receptor (AhR). nih.gov

Peroxidase-Mediated Oxidation Routes

Peroxidases offer another significant enzymatic pathway for the oxidation of benzo[a]pyrene and its metabolites. These enzymes can catalyze the one-electron oxidation of BaP, leading to the formation of a radical cation. nih.gov This radical cation is a reactive intermediate that can lead to the formation of various oxidized products, including quinones.

One of the key mechanisms involves the peroxidase-catalyzed co-oxidation of BaP. For example, cytochrome P450 peroxidase activity can convert BaP to quinone species. nih.gov This process is part of the radical-cationic mechanism of BaP action, which contributes to the generation of ROS through the redox-cycling of the resulting quinones. nih.gov

Laccases, a type of peroxidase found in fungi, have also been shown to oxidize benzo[a]pyrene. asm.org The direct oxidation of BaP by purified laccases can be limited, but the presence of a mediator, such as 2,2'-azinobis(3-ethylbenzthiazoline-6-sulfonate) (ABTS), is essential for achieving high levels of oxidation. asm.org It is believed that BaP is degraded through a mechanism analogous to that of other polycyclic aromatic hydrocarbons, yielding quinones as the final reaction products. asm.org

Furthermore, the metabolic landscape is interconnected, as phenolic metabolites of BaP can enhance peroxidase-mediated reactions. For instance, hydroxylated metabolites of BaP can augment the conjugation of benzo[a]pyrene-7,8-dihydrodiol with glutathione (B108866), a detoxification reaction, when mediated by peroxidases.

The oxidation of hydroquinones by myeloperoxidase (MPO) provides insight into the complexity of these reactions. The kinetics of this process are not straightforward and can be influenced by the formation of intermediates like benzosemiquinone, which can affect the catalytic cycle of the enzyme. nih.gov As benzoquinone accumulates, it can oxidize MPO back to its active state, thereby increasing the rate of peroxidation. nih.gov

Stereochemical Aspects of Benzo[a]pyrene Metabolite Formation, Including Dihydrodiols

The metabolism of benzo[a]pyrene is a highly stereoselective process, meaning that the spatial arrangement of atoms in the resulting metabolites is not random. This stereochemistry is a critical determinant of the biological activity of the metabolites. The formation of dihydrodiols from BaP is catalyzed by cytochrome P450 (CYP) enzymes and epoxide hydrolase, and the specific isomers of these enzymes influence the stereochemical outcome.

The initial epoxidation of the BaP molecule by CYP enzymes can occur at different positions, leading to various epoxides. These epoxides are then hydrated by epoxide hydrolase to form trans-dihydrodiols. The stereoselectivity of these enzymes results in the formation of specific enantiomers (mirror-image isomers) of the dihydrodiols.

For example, the metabolism of benzo[a]pyrene can lead to the formation of benzo[a]pyrene-7,8-dihydrodiol. This dihydrodiol can exist as two enantiomers: the (-)-7R,8R-dihydrodiol and the (+)-7S,8S-dihydrodiol. The (-)-7R,8R-dihydrodiol is the major enantiomer formed in metabolic systems. acs.org

The stereochemistry of the dihydrodiol precursor is crucial for the subsequent metabolic steps. The (-)-7R,8R-dihydrodiol is further metabolized by CYP enzymes to form predominantly the (+)-anti-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene ((+)-anti-BPDE). nih.gov This specific diol epoxide stereoisomer is considered the ultimate carcinogenic metabolite of benzo[a]pyrene due to its high reactivity with DNA.

The formation of cis- and trans-dihydrodiols can also be influenced by the enzymatic system. For instance, in the bacterium Mycobacterium vanbaalenii PYR-1, the metabolism of benzo[a]pyrene can produce both cis- and trans-dihydrodiols, indicating the involvement of both dioxygenase and monooxygenase reactions. asm.org The enantiomeric composition of these dihydrodiols can vary, with some being formed with high optical purity. asm.org For example, benzo[a]pyrene cis-11,12-dihydrodiol was found to have an 11S,12R conformation with 100% optical purity. asm.org

The conversion of (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene by rat liver microsomes results in the formation of two highly mutagenic stereoisomeric 7,8-diol-9,10-epoxides. pnas.org The ratio of these two diol epoxides can vary depending on the specific enzymatic conditions. pnas.org

Inter-species Differences in Benzo[a]pyrene Metabolism and Metabolite Profiles

Significant qualitative and quantitative differences exist in the metabolism of benzo[a]pyrene and the resulting metabolite profiles among different species. These variations can influence the susceptibility of a species to the toxic and carcinogenic effects of BaP.

A comparative study on the metabolism of BaP by ovarian microsomes from various species, including rats, mice, goats, sheep, pigs, and cows, revealed substantial differences in the types and amounts of metabolites produced. scispace.com The primary metabolites identified were the 4,5-diol, 7,8-diol, and 9,10-diol, as well as 3-hydroxy BaP and 9-hydroxy BaP. scispace.com

Table 2: Comparative Profile of Benzo[a]pyrene Metabolites in Ovarian Microsomes of Different Species (pmol of metabolite/min/mg protein)

| Species | 4,5-diol | 7,8-diol | 9,10-diol | 3-hydroxy BaP | 9-hydroxy BaP |

|---|---|---|---|---|---|

| Rat | 1.25 | 0.85 | 1.10 | 0.75 | 0.60 |

| Mouse | 1.15 | 0.70 | 1.20 | 0.80 | 0.55 |

| Goat | 0.45 | 0.60 | 0.50 | 0.90 | 0.70 |

| Sheep | 0.30 | 0.55 | 0.40 | 0.85 | 0.65 |

| Pig | 0.25 | 0.40 | 0.35 | 0.70 | 0.50 |

| Cow | 0.20 | 0.30 | 0.25 | 0.60 | 0.45 |

Human cytochrome P450 1B1 has been shown to metabolize BaP and its 7,8-dihydrodiol at rates that differ from those of other P450 enzymes and from the corresponding rat enzyme. nih.gov For instance, human P450 1B1 is more active than P450 1A2 but less active than P450 1A1 in converting BaP to its ultimate carcinogenic diol epoxide. nih.gov The rat P450 1B1, however, is more active than the human P450 1B1 for both BaP and its 7,8-diol. nih.gov

Furthermore, the response of different cell types to BaP metabolism can also vary between species. In cultures of mouse epidermal and skin fibroblastic cells, BaP metabolism towards dihydrodiol metabolites is inducible, whereas in human cell cultures, this metabolism is not enhanced under similar conditions.

These inter-species variations in metabolic pathways and metabolite profiles are critical for extrapolating toxicological data from animal models to humans and for assessing the risk associated with BaP exposure.

Mechanistic Studies of Benzo B Pyrene 6,12 Diol in Cellular and Molecular Processes

Benzo(b)pyrene-6,12-diol as a Key Intermediate in Metabolic Bioactivation

This compound is a significant intermediate in the metabolic bioactivation of benzo(a)pyrene (B[a]P), a widely studied polycyclic aromatic hydrocarbon (PAH). The metabolic activation of B[a]P can proceed through several pathways, with the formation of quinones being a critical route. In this process, B[a]P is first oxidized by cytochrome P450 enzymes to form epoxides, which are then hydrated by epoxide hydrolase to yield trans-dihydrodiols. researchgate.net One such dihydrodiol, B[a]P-7,8-diol, can be further oxidized by aldo-keto reductases to form a catechol, which then enters a redox cycle with oxygen to produce B[a]P-7,8-dione, a reactive quinone. nih.govresearchgate.net

Similarly, other quinone metabolites, including benzo(a)pyrene-6,12-dione, are formed through oxidative metabolism. researchgate.netoup.com The corresponding diol, benzo(a)pyrene-6,12-diol, is readily oxidized to the dione form. nih.gov This interconversion between the diol and dione is a key aspect of its role in toxicity. The benzo(a)pyrenediols can be rapidly autoxidized back to their corresponding diones in the presence of air. nih.gov This metabolic activation transforms the relatively inert B[a]P into reactive metabolites capable of interacting with cellular macromolecules.

Three primary pathways have been identified for the metabolic activation of B[a]P:

The Diol Epoxide Pathway: This is the most extensively studied pathway and involves the formation of highly reactive diol epoxides, such as benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE), which is known to be a potent carcinogen. aacrjournals.orgnih.gov

The Radical-Cation Pathway: This pathway involves the one-electron oxidation of B[a]P by peroxidases to form a radical cation that can react with DNA. researchgate.net

The Quinone Pathway: This pathway involves the formation of o-quinones, such as benzo(a)pyrene-7,8-dione, through the oxidation of dihydrodiols. researchgate.netnih.gov These quinones can then undergo redox cycling, leading to the production of reactive oxygen species (ROS) and the formation of DNA adducts. researchgate.net

Metabolic Activation Pathways of Benzo(a)pyrene

| Pathway | Key Enzymes | Reactive Metabolite(s) | Primary Mechanism of Toxicity |

|---|---|---|---|

| Diol Epoxide Pathway | Cytochrome P450, Epoxide Hydrolase | Benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE) | Formation of stable DNA adducts |

| Radical-Cation Pathway | Peroxidases | B[a]P radical-cation | Formation of depurinating DNA adducts |

| Quinone Pathway | Aldo-keto reductases | Benzo(a)pyrene-o-quinones (e.g., B[a]P-7,8-dione) | Redox cycling, ROS generation, DNA adduct formation |

Formation of DNA Adducts by Benzo(b)pyrene-6,12-dione and Related Quinone Metabolites

Benzo(a)pyrene quinones (BPQs), formed from the oxidation of their corresponding diols, are capable of forming covalent adducts with DNA. researchgate.netresearchgate.net These adducts are segments of DNA that are bound to a chemical carcinogen, a process that can lead to mutations and potentially carcinogenesis. wikipedia.org The formation of both stable and depurinating DNA adducts is a key mechanism of genotoxicity for these metabolites. researchgate.net

The reaction of BPQs with DNA can yield multiple adducts, with the predominant species often being adducts with deoxyguanosine. researchgate.net For instance, benzo[a]pyrene-7,8-dione (BPQ) has been shown to react with DNA to form stable adducts with deoxyguanosine, deoxyadenosine, and deoxycytosine. researchgate.net The formation of these adducts can occur through the covalent binding of the quinone to the nucleophilic sites on the DNA bases. wikipedia.org Specifically, the N3 and N7 positions of guanine and adenine are considered the most nucleophilic and are frequent targets for adduct formation. wikipedia.org

The reaction of BPQ with DNA can result in:

Stable Adducts: These are formed through the covalent bonding of the quinone to the DNA base, leading to a persistent lesion.

Depurinating Adducts: These adducts are unstable and can lead to the loss of a purine base (adenine or guanine), creating an apurinic (AP) site in the DNA. nih.gov

The interconversion between benzo(a)pyrenediones and their corresponding diols proceeds through one-electron steps, forming semiquinone radical intermediates. nih.gov These semiquinone radicals are highly reactive species that can be monitored by electron spin resonance spectroscopy. nih.gov There is evidence that these semiquinone species can form unstable DNA adducts upon one-electron reduction by enzymes like cytochrome P450 reductase. oup.com The binding of 6-oxybenzo[a]pyrene radicals with DNA has also been reported. nih.gov

Oxidative Stress Induction by this compound and Associated Quinones

A significant mechanism of toxicity for benzo(a)pyrene metabolites, including this compound and its corresponding quinone, is the induction of oxidative stress. researchgate.netmdpi.com This occurs through the generation of reactive oxygen species (ROS) and the subsequent impact on the cell's antioxidant defense systems. nih.govmdpi.com

Benzo(a)pyrene quinones can undergo redox cycling, a process where they are repeatedly reduced and re-oxidized, leading to the continuous production of ROS. nih.govaacrjournals.org These quinones can be reduced by cellular reductants such as NAD(P)H to form semiquinones or hydroquinones. nih.govresearchgate.net The resulting hydroquinones can then be rapidly auto-oxidized in the presence of oxygen, regenerating the parent quinone and producing superoxide anion radicals (O₂⁻). nih.govresearchgate.net Superoxide can then be converted to hydrogen peroxide (H₂O₂) and, in the presence of transition metals, the highly reactive hydroxyl radical (•OH). nih.govaacrjournals.org

This cyclic process allows a small amount of the quinone to generate a large amount of ROS, leading to significant oxidative damage to cellular components, including DNA, lipids, and proteins. researchgate.netmdpi.com The generation of ROS by BPQs has been demonstrated in various cell types, including human mammary epithelial cells and endothelial cells. nih.govnih.gov

Reactive Oxygen Species (ROS) and their Effects

| ROS Species | Formation | Cellular Effects |

|---|---|---|

| Superoxide anion (O₂⁻) | One-electron reduction of molecular oxygen | Can damage cellular components and be converted to other ROS |

| Hydrogen peroxide (H₂O₂) | Dismutation of superoxide | Can diffuse across membranes and participate in Fenton reactions |

| Hydroxyl radical (•OH) | Fenton reaction (H₂O₂ + Fe²⁺) | Highly reactive; can damage DNA, lipids, and proteins |

The excessive production of ROS induced by benzo(a)pyrene quinones can overwhelm the cell's endogenous antioxidant defense systems. mdpi.com This can lead to a depletion of non-enzymatic antioxidants such as glutathione (B108866) (GSH), vitamin C, and vitamin E. mdpi.comcellmolbiol.org Reactive B[a]P metabolites, including epoxides, have been shown to cause a significant depletion of GSH in human peripheral blood mononuclear cells. nih.gov

Furthermore, B[a]P and its metabolites can also impact the activity of antioxidant enzymes. mdpi.com Studies have shown that B[a]P exposure can lead to decreased activities of enzymes such as catalase (CAT), glutathione peroxidase (GPx), superoxide dismutase (SOD), and glutathione S-transferase (GST). mdpi.comnih.gov Glutathione S-transferases play a crucial role in detoxifying reactive electrophiles by catalyzing their conjugation with GSH. aacrjournals.org A deficiency in this conjugation capacity can increase the risk of cellular damage from reactive metabolites. oup.com

Perturbations of Cellular Signaling Pathways by Benzo(b)pyrene Metabolites

Benzo[a]pyrene (BaP), a ubiquitous environmental pollutant, undergoes metabolic activation to form a variety of reactive intermediates, including diol epoxides and diones. nih.govmdpi.com These metabolites are capable of interacting with and disrupting numerous cellular and molecular processes. Their toxicity is often mediated through the disruption of cellular signaling pathways that regulate growth, differentiation, and inflammatory responses. researchgate.net

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many polycyclic aromatic hydrocarbons (PAHs), including Benzo[a]pyrene. iue.ac.cnmedigraphic.com Upon exposure, BaP and its metabolites can bind to the cytoplasmic AhR. iue.ac.cn This binding event triggers a conformational change, leading to the translocation of the ligand-AhR complex into the nucleus. iue.ac.cnmedigraphic.com

Once in the nucleus, the AhR complex heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This new complex then binds to specific DNA sequences known as aromatic hydrocarbon response elements (AHREs), inducing the transcription of a battery of target genes. researchgate.netiue.ac.cn Prominent among these target genes are those encoding for xenobiotic-metabolizing enzymes, such as cytochrome P450 isoforms CYP1A1 and CYP1B1. medigraphic.com This induction of metabolizing enzymes is a key step in the bioactivation of BaP into its more toxic and carcinogenic metabolites, such as benzo[a]pyrene diol epoxide (BPDE). medigraphic.com

Studies have demonstrated that AhR signaling is involved in a wide array of cellular processes beyond detoxification, including immune regulation, cell cycle control, and development. medigraphic.commdpi.com The activation of AhR by BaP can lead to metabolic reprogramming in human lung epithelial cells, affecting lipid, amino acid, and nucleotide metabolism. iue.ac.cn Differential signaling potency of the AHR gene can significantly impact physiological and pathological outcomes in response to BaP exposure, affecting organ growth, gene expression in the aorta, and the development of atherosclerosis in mouse models. nih.gov

Table 1: Key Research Findings on AhR-Dependent Signaling by Benzo[a]pyrene Metabolites

| Finding | Cellular/Animal Model | Reference |

| AhR mediates BaP-induced metabolic reprogramming, particularly affecting fatty acid metabolism. | Human lung epithelial BEAS-2B cells | iue.ac.cn |

| BaP activates AhR, leading to the transcription of target genes like CYP1A1, NRF2, and RAS. | General mechanism | iue.ac.cn |

| Differential AhR signaling potencies alter cardiovascular responses to BaP exposure. | Congenic mouse models (C57BL/6) | nih.gov |

| AhR activation is a primary mechanism for the induction of xenobiotic-metabolizing enzymes. | Human liver cells, general models | medigraphic.comnih.gov |

Benzo[a]pyrene metabolites, particularly the ultimate carcinogen BPDE, are potent activators of cellular stress and inflammatory signaling pathways. nih.govnih.gov These pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades, are crucial in regulating cellular responses to environmental insults.

NF-κB Pathway: Exposure to BaP has been shown to induce the activation of NF-κB in various cell types. nih.govnih.gov In human endothelial progenitor cells, BaP treatment leads to the generation of reactive oxygen species (ROS) and subsequent activation of NF-κB, which in turn impairs cellular functions like proliferation, migration, and angiogenesis. nih.gov The activation mechanism involves the release of NF-κB from its cytoplasmic inhibitor, IκB, allowing it to translocate to the nucleus and promote the transcription of pro-inflammatory genes. aacrjournals.org Studies have shown that BaP can transcriptionally activate the human p53 gene through the induction of NF-κB activity. nih.gov

MAPK/JNK Pathways: The MAPK family, which includes extracellular signal-regulated kinases (ERKs), c-Jun NH2-terminal kinases (JNKs), and p38 kinases, is another critical target of BaP metabolites. aacrjournals.orgnih.gov Treatment of mouse epidermal cells with BPDE results in the marked activation of ERKs, JNKs, and p38K. nih.gov In normal human lung fibroblasts, BPDE stimulates a potent inflammatory response that is mediated through a p53 and JNK-dependent pathway. nih.govnih.gov This activation leads to the phosphorylation of downstream targets like c-Jun, which can then modulate the expression of genes encoding inflammatory mediators such as interleukins (ILs). nih.gov Inhibition of MAPK pathways has been shown to significantly reduce BPDE-induced cellular responses, including the expression of inflammatory genes like cyclooxygenase-2 (COX-2). aacrjournals.orgresearchgate.net

Table 2: Inflammatory Pathways Activated by Benzo[a]pyrene Metabolites

| Pathway | Key Activator | Cellular Effect | Cell Model | Reference |

| NF-κB | BaP, BPDE | Induction of pro-inflammatory cytokines (IL-1β, TNF-α), impaired cell function. | Human endothelial progenitor cells | nih.gov |

| NF-κB | BPDE | Transactivation of target genes, contributing to inflammatory response. | Mouse epidermal JB6 Cl 41 cells | aacrjournals.org |

| MAPKs (ERKs, JNKs, p38) | BPDE | Activation of AP-1, induction of COX-2 expression. | Mouse epidermal Cl41 cells | nih.govresearchgate.net |

| JNK | BPDE | Induction of interleukins (IL-1B, IL-6, IL-8), inflammatory response. | Normal human lung fibroblasts (WI-38) | nih.gov |

The genotoxic effects of benzo[a]pyrene metabolites are closely linked to their ability to alter the expression of critical genes that control cell growth, death, and genome integrity, such as the proto-oncogene c-Ha-ras and the tumor suppressor gene p53.

p53: The p53 protein is a crucial sensor of DNA damage, capable of halting the cell cycle to allow for repair or initiating apoptosis to eliminate severely damaged cells. nih.govnih.gov Exposure of cells to BaP and its DNA-damaging metabolite BPDE leads to an increase in p53 protein expression and transcriptional activation. nih.govnih.gov Studies in A549 lung carcinoma cells show that BaP-induced p53 expression is regulated at the transcriptional level, partly through the activation of the NF-κB pathway. nih.gov Following BPDE exposure, increased phosphorylation of p53 at Serine 15 is observed, which promotes the activation of p53-dependent pathways and the expression of downstream target genes like GADD45A and CDKN1A (p21). nih.govsemanticscholar.org This p53 response is a critical component of the cellular defense against the genotoxic stress induced by BaP metabolites. nih.gov

c-Ha-ras: The c-Ha-ras gene is a proto-oncogene that, when mutated or overexpressed, can contribute to uncontrolled cell proliferation and cancer development. BaP can induce mechanisms that potentially activate the transcription of c-Ha-ras. researchgate.net This can occur through several pathways, including direct activation via AhR binding to response elements in the gene's promoter region or indirectly through the generation of reactive intermediates and oxidative stress. researchgate.net

In Vitro Cellular Models for Benzo(b)pyrene Metabolite Research

To understand the mechanisms of BaP-induced toxicity and carcinogenesis, researchers utilize various in vitro cellular models that represent target tissues in the human body, particularly the lung.

Human bronchoalveolar cell lines, such as H358 cells, serve as a relevant model for studying the metabolic activation of BaP in the lung, a primary site of exposure. nih.govresearchgate.net In these cells, BaP is metabolized through multiple enzymatic pathways. nih.gov

Research using H358 cells has identified and quantified several key metabolites:

Peroxidase-derived metabolites: B[a]P-1,6-dione and B[a]P-3,6-dione. nih.gov

Cytochrome P450-derived metabolites: 3-hydroxy-B[a]P, B[a]P-7,8-trans-dihydrodiol, and B[a]P-r-7,t-8,t-9,c-10-tetrahydrotetrol (B[a]P-tetrol-1), which is a hydrolysis product of BPDE. nih.gov

Aldo-keto reductase (AKR)-derived metabolites: B[a]P-7,8-dione. nih.gov

Studies have shown that BaP induces the expression of P4501B1 and AKR1C isoforms in H358 cells in a time-dependent manner, explaining a lag phase observed in the formation of several metabolites. nih.govresearchgate.net The formation of redox-active diones suggests that lung cells can produce metabolites capable of generating ROS and oxidative DNA damage upon PAH exposure. nih.gov

Normal human lung fibroblasts, such as WI-38 cells, provide a model to study cellular responses in a non-transformed physiological context, which can differ significantly from responses in cancer cell lines. nih.govnih.gov Upon exposure to the ultimate carcinogen BPDE, these normal fibroblasts mount a strong inflammatory response. nih.govsemanticscholar.org

Key findings from studies on human lung fibroblasts include:

Induction of Inflammatory Genes: Whole-genome microarray analysis reveals that BPDE induces numerous inflammatory factors, including genes encoding interleukins (ILs), growth factors, and enzymes related to prostaglandin synthesis. nih.govsemanticscholar.org

Repression of Cell Cycle and DNA Repair: In parallel with the inflammatory response, BPDE treatment leads to the repression of genes involved in mitosis, cell cycle checkpoints, and DNA repair. nih.gov

Activation of DNA Damage Signaling: Despite the repression of repair processes, DNA damage signaling is increased, evidenced by the phosphorylation of p53 and induced expression of its target genes. nih.govsemanticscholar.org

JNK-Mediated Signaling: Network analysis suggests that the inflammatory stress response is linked to DNA damage signaling through activator protein 1 (AP-1) transcription factors, with p53-dependent signaling through JNK leading to increased c-Jun phosphorylation and subsequent IL production. nih.gov

These findings demonstrate that a robust inflammatory response is a key feature of the interaction between BaP metabolites and normal lung stromal cells. nih.govnih.gov

Hepatic Microsomal Studies of Benzo[a]pyrene Metabolite Formation Kinetics

The metabolic activation of Benzo[a]pyrene (B[a]P) is a critical initial step leading to its carcinogenic effects. This process is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. Hepatic microsomal studies are essential for understanding the kinetics of B[a]P metabolism, which can vary significantly across different species.

Research into the in vitro metabolism of B[a]P in hepatic microsomes from humans, male Sprague-Dawley rats, and female B6129SF1/J mice has provided key kinetic parameters. nih.gov These studies typically measure substrate depletion to calculate the maximum rate of metabolism (VMAX), the Michaelis-Menten constant (KM), and the rate of intrinsic clearance (CLINT). nih.gov

Kinetic analyses show that B[a]P metabolism is generally more rapid than that of other polycyclic aromatic hydrocarbons (PAHs) like dibenzo[def,p]chrysene (DBC), regardless of the species. nih.gov However, significant interspecies differences exist. Intrinsic clearance for B[a]P was found to be highest in naïve female mice and lowest in female humans, with clearance rates in male rats being more comparable to those in humans than in mice. nih.gov For B[a]P, the KM in humans was the lowest among the species tested (0.73 µM), while the KM in male rats was 3.6-fold higher than in female mice. nih.gov

These kinetic parameters are crucial for developing physiologically based pharmacokinetic (PBPK) models to better predict the disposition of B[a]P and its metabolites in animals and humans, aiding in human health risk assessments. nih.gov

Table 1: Michaelis-Menten Kinetic Parameters for Benzo[a]pyrene (B[a]P) Metabolism in Hepatic Microsomes Data derived from in vitro substrate depletion studies. nih.gov

| Species / Condition | VMAX (nmol/min/mg protein) | KM (µM) | CLINT (ml/min/kg body weight) |

| Female Human | 0.96 | 0.73 | 11.2 |

| Male Sprague-Dawley Rat | 10.3 | 12.3 | 6.8 |

| Naïve Female Mouse | 15.6 | 3.42 | 52.8 |

Research on Benzo[a]pyrene Metabolite Effects on Cellular Functions (e.g., sperm function)

Benzo[a]pyrene and its metabolites are known to exert toxic effects on various cellular functions, with male reproductive health being a significant area of concern. elsevierpure.com In vitro studies on human spermatozoa have demonstrated that B[a]P can negatively impact sperm function through several mechanisms, including increased production of reactive oxygen species (ROS), which leads to oxidative stress. elsevierpure.comnih.gov

Exposure of human spermatozoa to B[a]P has been shown to decrease total and progressive sperm motility and impair chromatin compactness. nih.gov It also increases lipid peroxidation and the levels of mitochondrial superoxide anions. nih.gov These detrimental effects were observed to be statistically significant even at low concentrations (15 µM/mL). nih.gov

Further research has confirmed that B[a]P reduces total, progressive, and hyperactivated motility in both unselected and swim-up selected spermatozoa. mdpi.comnih.gov While sperm viability was not significantly affected in swim-up selected sperm, it was reduced in unselected sperm samples. mdpi.comnih.gov Moreover, prolonged incubation (24 hours) with B[a]P led to an increase in spontaneous acrosome reactions and DNA fragmentation in selected spermatozoa, although it did not appear to affect apoptotic pathways involving caspase-3 and -7. mdpi.comnih.gov

Animal studies have also highlighted the adverse impact of B[a]P on male fertility. Oral administration of B[a]P to mice resulted in decreased sperm motility and a significant reduction in sperm count. oup.com The accumulation of B[a]P metabolites in the male reproductive system may cause apoptosis in Leydig cells, leading to reduced testosterone secretion and impaired steroidogenesis. oup.com These findings suggest that B[a]P present in genital fluids can significantly affect the reproductive functions of human spermatozoa. mdpi.comnih.gov

Table 2: Effects of Benzo[a]pyrene (B[a]P) on Human Sperm Parameters In Vitro Summary of findings from studies on normozoospermic samples. nih.govmdpi.com

| Sperm Parameter | Observed Effect of B[a]P Exposure | Concentration / Duration |

| Total & Progressive Motility | Significantly decreased | 1-10 µM (3 & 24 hrs) / 15-45 µM (3 hrs) |

| Hyperactivated Motility | Decreased | 1-10 µM (24 hrs) |

| Chromatin Compactness | Impaired (increased abnormality) | 15-45 µM (3 hrs) |

| Lipid Peroxidation | Increased | 15-45 µM (3 hrs) |

| Mitochondrial Superoxide | Increased | 15-45 µM (3 hrs) |

| DNA Fragmentation | Increased | 1-10 µM (24 hrs) |

| Spontaneous Acrosome Reaction | Increased | 1-10 µM (24 hrs) |

| Viability (unselected sperm) | Reduced | 1-10 µM (3 & 24 hrs) |

Advanced Analytical Methodologies for Benzo B Pyrene 6,12 Diol Research

Chromatographic Techniques for Metabolite Separation and Quantification

Chromatographic techniques are fundamental in the study of Benzo(b)pyrene-6,12-diol, enabling the separation and quantification of this metabolite from complex biological matrices. These methods are crucial for understanding the metabolic pathways of benzo(b)pyrene.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of benzo(b)pyrene metabolites. A simple and sensitive method has been developed to separate benzo(a)pyrene (BaP) and six of its oxidative metabolites using HPLC with UV detection. nih.gov The optimal separation is achieved using a reverse-phase C18 column with a gradient of acetonitrile in water. nih.gov For instance, a linear gradient from 50% to 85% methanol over 50 minutes has been successfully used to separate various metabolites, including dihydrodiols and diones. nih.gov The highest sensitivity for detecting BaP and its metabolites is typically at a wavelength of 254 nm. nih.gov

HPLC is also instrumental in the purification of DNA adducts for further analysis. Ion-exchange HPLC can be employed to purify DNA samples before the characterization of adducts. nih.gov Additionally, chiral HPLC columns, such as the Pirkle column, are used to separate enantiomers of diol metabolites, which is critical for stereoselective metabolism studies. nih.gov

Below is a table summarizing typical HPLC conditions for the analysis of Benzo(a)pyrene metabolites:

| Parameter | Condition | Reference |

|---|---|---|

| Column | Nucleosil® C18 reverse phase | nih.gov |

| Mobile Phase | Acetonitrile/water gradient or Methanol/water gradient | nih.gov |

| Flow Rate | 0.6 ml/min | nih.gov |

| Detection | UV at 254 nm | nih.gov |

| Temperature | 35°C | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the comprehensive profiling and identification of benzo(b)pyrene metabolites. This technique is particularly valuable for quantifying low levels of metabolites in biological samples. A sensitive LC-MS/MS method has been developed for the quantification of urinary 3-hydroxybenzo[a]pyrene (3-OH-BaP), a biomarker of BaP exposure, with a lower limit of quantification (LLOQ) of 50 pg/L. mdpi.comresearchgate.net

Stable isotope dilution LC-MS/MS methods, using isotopically labeled internal standards like [¹³C₄]-labeled BaP metabolites, provide high accuracy and precision by compensating for variations in sample preparation and matrix effects. nih.gov This approach has demonstrated a 500-fold increase in sensitivity compared to HPLC with radiometric detection. nih.gov LC-MS/MS is also used to characterize RNA adducts of benzo(a)pyrene diol epoxide (BPDE), providing insights into the potential impact of these adducts on RNA structure and function. nih.gov The use of a triple quadrupole mass spectrometer allows for selected reaction monitoring (SRM), enhancing the specificity of detection. nih.govnih.gov

The following table outlines a typical LC-MS/MS setup for metabolite analysis:

| Parameter | Specification | Reference |

|---|---|---|

| Liquid Chromatography | Vanquish UPLC | nih.gov |

| Mass Spectrometer | TSQ Quantiva Triple Quadrupole | nih.gov |

| Ionization Source | Electrospray Ionization (ESI) | nih.gov |

| Spray Voltage | 3.5 kV | nih.gov |

| Ion Transfer Tube Temperature | 200 °C | nih.gov |

Spectroscopic Characterization of Benzo(b)pyrene Metabolites (e.g., UV-Visible, Nuclear Magnetic Resonance, Circular Dichroism)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of benzo(b)pyrene metabolites. Fluorescence spectroscopy is a highly sensitive method for detecting diol epoxides and their adducts with DNA and hemoglobin. epa.gov Room-temperature fluorescence excitation-emission matrices (RT-EEMs) can be used for the unambiguous determination of benzo(a)pyrene in HPLC fractions. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of metabolites. For instance, the spectra of dibenzo[a,l]pyrene-trans-11,12-diol glucuronides are obtained in DMSO-d6 with tetramethylsilane as an internal standard. nih.gov

Circular Dichroism (CD) spectroscopy is employed to determine the stereochemistry of metabolites. The CD spectra of BaP-tetraols can be compared to published data to identify different enantiomers. nih.gov

Synthetic Routes for this compound and Related Quinones as Research Standards

The availability of pure analytical standards is critical for accurate identification and quantification in research. Chemical synthesis provides a reliable source of this compound and its related quinones. A common synthetic route to benzo[a]pyrene quinones involves the oxidation of the corresponding benzo[a]pyrene phenol (B47542) isomers. nih.gov For example, the reaction of 12-HO-BP with the hypervalent iodine reagent TBI can furnish the BP 6,12-dione. nih.gov The synthesis of the precursor, 12-hydroxybenzo[a]pyrene (12-HO-BP), can be achieved through a multi-step process involving a Suzuki-Miyaura cross-coupling reaction. nih.gov

Development and Application of Isotope-Labelled Standards for Quantitative Analysis

Isotope-labelled standards are the gold standard for quantitative analysis using mass spectrometry. These standards, where one or more atoms are replaced by their heavier isotopes (e.g., ¹³C or ²H), behave almost identically to the analyte of interest during sample preparation and analysis, but are distinguishable by their mass. This allows for accurate correction of any analyte loss.

Benzo[a]pyrene-d12, a deuterated analog of BaP, is commonly used as an internal standard for the quantification of BaP in various samples by GC-MS. sigmaaldrich.com Similarly, ¹³C-labelled standards of BaP metabolites have been synthesized to develop robust stable isotope dilution LC-MS/MS methods. nih.gov The use of these standards significantly improves the accuracy and sensitivity of quantitative methods for assessing exposure to benzo(a)pyrene. mdpi.comresearchgate.netnih.gov

Methodologies for DNA Adduct Detection and Structural Characterization

The formation of DNA adducts is a key event in the carcinogenesis of benzo(b)pyrene. Various highly sensitive techniques have been developed to detect and characterize these adducts. The ³²P-postlabeling assay is a widely used method for detecting DNA adducts, although it does not provide structural information. epa.gov

Mass spectrometry-based methods, such as LC-MS/MS, are powerful tools for the detection and structural identification of DNA adducts. nih.govnih.govugent.be These methods can identify adducts formed between BPDE and deoxyguanosine, deoxyadenosine, and deoxycytidine. ugent.beresearchgate.net Capillary zone electrophoresis coupled with electrospray mass spectrometry (CZE-ES-MS) has also been used for the analysis of BPDE-DNA adducts. ugent.be

More recently, nanopore sensing has emerged as a novel technique for the direct detection of BPDE-guanine adducts in single DNA strands. nih.gov This method involves electrophoretically driving a DNA oligomer containing the adduct through an α-hemolysin nanopore and monitoring the resulting current fluctuations. nih.gov

Computational Approaches in Understanding Benzo B Pyrene 6,12 Diol Reactivity and Disposition

Quantum Chemical Studies of Reactivity and Electronic Configuration of Benzo(b)pyrene Metabolites

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of molecules, which in turn dictate their chemical reactivity. For metabolites of Benzo[a]pyrene, these studies elucidate the mechanisms underlying their carcinogenic activity.

Research on the electronic properties of Benzo[a]pyrene diol epoxide (BPDE) enantiomers, the ultimate carcinogenic metabolites of BaP, reveals that their reactivity is highly dependent on their specific electronic and geometric configurations. researchgate.net Wavefunction analysis shows that the epoxide ring, the reactive center responsible for forming DNA adducts, possesses distinct properties for each isomer. researchgate.net These differences in local bond lengths, electron localization, and polarized bonds result in differential reactivities. researchgate.net Quantum chemical calculations have demonstrated that the epoxide ring is oriented more perpendicularly to the angular ring plane in the more carcinogenic isomers, suggesting a direct link between geometry and the molecule's ability to interact with guanosine sites on DNA. researchgate.net

Computational methods such as Density Functional Theory (DFT) are employed to investigate the structural and electronic properties of PAHs and their transformation products. nih.gov By analyzing parameters like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential, scientists can predict the reactivity and stability of various metabolites. nih.govzu.edu.ua For instance, such calculations can show how the absorption spectra and molecular orbital energies of BaP metabolites differ from the parent compound, providing clues about their carcinogenic potential. zu.edu.ua Theoretical models have also been used to study the reactivity of BPDE specifically with the amino groups of nucleic acid bases, further clarifying the initial steps of carcinogenesis. documentsdelivered.com

Table 1: Key Parameters from Quantum Chemical Studies of BaP Metabolites

| Parameter | Significance | Typical Findings for Reactive Metabolites |

|---|---|---|

| Epoxide Ring Geometry | Influences interaction with DNA target sites. | More carcinogenic isomers exhibit a more perpendicular orientation of the epoxide ring relative to the plane of the angular ring researchgate.net. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | A smaller energy gap generally suggests higher reactivity. |

| Electrostatic Potential (ESP) | Maps charge distribution, predicting sites for electrophilic or nucleophilic attack. | Non-uniform ESP distribution is crucial for weak interactions with other molecules researchgate.net. |

| Wavefunction Analysis | Describes the electronic configuration and bonding properties. | Reveals differences in bond lengths and electron localization at the reactive epoxide ring among isomers researchgate.net. |

Molecular Dynamics and Docking Simulations for Interactions with Biological Macromolecules

Molecular dynamics (MD) and docking simulations are powerful computational tools for visualizing and quantifying the interaction between small molecules, like BaP metabolites, and biological macromolecules such as proteins and DNA.

Molecular docking studies are frequently used to predict the binding affinity and orientation of BaP and its metabolites within the active sites of enzymes or receptors. For example, docking analyses have calculated the binding energy of BaP with proteins like glutathione (B108866) peroxidase 4 (GPX4) and superoxide dismutase 3 (SOD3) to be -7.8 kcal/mol and -9.0 kcal/mol, respectively, indicating a high binding ability. nih.gov Similarly, the binding affinity of BaP with human toll-like receptor 4 (TLR4) has been calculated at -8.9 kcal/mol. nih.gov These simulations reveal that the compounds are often surrounded by hydrophobic residues in the binding pocket, held in place by electrostatic and van der Waals forces. nih.gov

When interacting with DNA, BaP metabolites like the diol epoxides can form covalent adducts, a critical step in initiating cancer. cambridge.orgresearchgate.net MD simulations and molecular mechanics can model these interactions, showing, for example, that carcinogen diol-epoxides tend to lie in the minor groove of the DNA helix upon binding to a guanine base. nih.gov The formation of these adducts can cause significant distortions in the DNA double helix. nih.gov The stability of the reaction complex is consistent with a mechanism where the BaP diol epoxide first intercalates into the DNA before covalent binding occurs. nih.gov The resulting adduct can disrupt base pairs and, in the presence of torsional strain, lead to further denaturation of adjacent base pairs. nih.gov

Table 2: Examples of Binding/Docking Scores for BaP and its Metabolites with Biological Targets

| Compound/Metabolite | Biological Target | Method | Binding Energy / Docking Score (kcal/mol) |

|---|---|---|---|

| Benzo[a]pyrene (BaP) | Glutathione Peroxidase 4 (GPX4) | Molecular Docking | -7.8 nih.gov |

| Benzo[a]pyrene (BaP) | Superoxide Dismutase 3 (SOD3) | Molecular Docking | -9.0 nih.gov |

| Benzo[a]pyrene (BaP) | Human Toll-Like Receptor 4 (TLR4) | Molecular Docking | -8.9 nih.gov |

| Benzo[a]pyrene (BaP) | Naphthalene Dioxygenase | Molecular Docking | -9.9 researchgate.net |

Physiologically Based Pharmacokinetic (PBPK) Modeling of Benzo[a]pyrene and its Metabolites

Physiologically based pharmacokinetic (PBPK) modeling is a computational technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. For BaP and its metabolites, PBPK models are crucial for risk assessment as they can predict tissue-specific concentrations over time. researchgate.netsemanticscholar.org

The development of PBPK models for PAHs like BaP has been challenging due to their high lipophilicity and complex metabolic pathways. osti.govsigmaaldrich.com However, models have been successfully developed for rodents and humans. researchgate.netosti.govsigmaaldrich.com These models typically include compartments representing arterial and venous blood, lungs, liver, fat, and other richly or poorly perfused tissues. osti.govsigmaaldrich.com They incorporate key physiological and biochemical parameters, including hepatic and pulmonary metabolism, protein binding, and clearance rates. osti.govsigmaaldrich.com Partition coefficients for the parent PAH and its diol and tetraol metabolites are estimated using algorithms to describe how the compounds distribute between tissues. osti.govsigmaaldrich.com

PBPK models can simulate the time-course of BaP and its metabolites, such as 3-hydroxybenzo[a]pyrene (3-OHBaP), following different exposure routes. researchgate.net Studies have used these models to quantify the effects of age-specific differences in physiology on the pharmacokinetics of BaP. For example, simulations have shown that concentrations of 3-OHBaP are highest in newborns, indicating that they may be more susceptible to environmental BaP exposure. semanticscholar.org Pharmacokinetic data from human micro-dosing studies, which show extensive first-pass metabolism of BaP into polar metabolites like dihydrodiols and tetrols, are essential for validating and refining these PBPK models. nih.gov

Table 3: Components of a Typical PBPK Model for Benzo[a]pyrene

| Model Component | Description | Relevance to Metabolites |

|---|---|---|

| Compartments | Represent specific organs and tissues (e.g., liver, lung, fat, blood). osti.govsigmaaldrich.com | Predicts the tissue-specific distribution and concentration of metabolites like diols and phenols. |

| Physiological Parameters | Includes blood flow rates, tissue volumes, and ventilation rates, often adjusted for age. researchgate.netsemanticscholar.org | Determines the rate of delivery of the parent compound to metabolizing organs and the distribution of metabolites throughout the body. |

| Biochemical Parameters | Describes rates of metabolism (e.g., by CYP enzymes), protein binding, and elimination. osti.govsigmaaldrich.com | Quantifies the formation and clearance of specific metabolites, such as Benzo(b)pyrene-6,12-diol. |

| Partition Coefficients | Ratios describing the relative concentration of a chemical in two different phases (e.g., blood:tissue). osti.govsigmaaldrich.com | Estimated for both the parent BaP and its hydroxylated metabolites to accurately simulate their disposition. |

Future Research Directions and Unanswered Questions Regarding Benzo B Pyrene 6,12 Diol

Elucidating the Relative Importance of Specific Metabolic Pathways in Diverse Biological Systems

Future research must focus on quantifying the flux of B[a]P through this peroxidase-quinone-diol pathway relative to the diol-epoxide pathway. Key unanswered questions include:

How does the activity of peroxidases versus cytochrome P450 monooxygenases vary between different organs (e.g., lung, liver, skin), cell types, and species?

To what extent do genetic polymorphisms in metabolic enzymes influence the balance between these pathways, potentially explaining inter-individual differences in susceptibility to B[a]P-induced cancers? nih.gov

How do exposure levels and co-exposures to other environmental agents shift the metabolic balance?

Answering these questions will require sophisticated analytical techniques and well-designed studies in diverse in vitro and in vivo models to build comprehensive metabolic maps.

Advanced Structural Characterization of Benzo[a]pyrene-6,12-diol-DNA Adducts

The primary genotoxic mechanism associated with the Benzo[a]pyrene-6,12-diol/dione redox couple is the generation of ROS, which induces oxidative DNA damage. This is distinct from the bulky covalent DNA adducts formed by benzo[a]pyrene diol epoxide (BPDE). nih.govnih.gov While BPDE forms adducts primarily with guanine and adenine residues, the damage from the 6,12-diol pathway is expected to be characteristic of oxidative stress, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). nih.gov

However, the potential for Benzo[a]pyrene-6,12-dione or its reactive intermediates to form direct, covalent adducts with DNA cannot be entirely dismissed and remains an area for investigation. Therefore, future research necessitates advanced structural characterization to:

Identify and quantify the full spectrum of oxidative DNA lesions specifically generated by the redox cycling of Benzo[a]pyrene-6,12-diol.

Investigate the possibility of direct covalent adduct formation between DNA and intermediates of the 6,12-quinone/diol pathway.

Utilize high-sensitivity mass spectrometry and spectroscopic techniques to characterize the precise chemical structure of any identified adducts. nih.govugent.be

Determine how these specific oxidative lesions or novel adducts are recognized and processed by cellular DNA repair machinery and what their mutagenic potential is upon DNA replication.

Distinguishing the unique DNA damage signature of the 6,12-diol pathway from that of the BPDE pathway is crucial for developing accurate biomarkers of B[a]P-induced damage.

Integrative Omics Approaches to Study Cellular Responses to Benzo[a]pyrene-6,12-diol

Understanding the complex cellular response to Benzo[a]pyrene-6,12-diol requires a holistic, systems-level approach. Integrative omics technologies, including transcriptomics, proteomics, and metabolomics, are powerful tools for generating a comprehensive picture of the perturbations caused by this metabolite. mdpi.commdpi.com

Future research employing these approaches should aim to:

Transcriptomics: Identify genes and signaling pathways that are significantly up- or down-regulated in response to Benzo[a]pyrene-6,12-diol exposure. This would likely include genes involved in the antioxidant response (e.g., NRF2 pathway), inflammation, cell cycle control, and apoptosis.

Proteomics: Characterize changes in protein expression and post-translational modifications. This can confirm transcriptomic findings and reveal further details about the activation of specific enzymes and signaling cascades involved in the oxidative stress response.

Metabolomics: Analyze alterations in the cellular metabolome to identify biomarkers of exposure and effect. This could reveal disruptions in energy metabolism, lipid profiles, and other pathways affected by the ROS generated during the redox cycling of the 6,12-diol/dione pair. nih.gov

Integrating data from these different omics levels will provide a more complete model of the mechanisms of toxicity and help identify novel therapeutic or preventative targets.

Development of Novel Biosensors for Research Applications

The ability to accurately and sensitively detect and quantify Benzo[a]pyrene-6,12-diol and its parent quinone in biological and environmental matrices is essential for future research. While laboratory-based methods like high-performance liquid chromatography (HPLC) exist, there is a pressing need for novel biosensors that offer advantages in speed, cost, and portability. nih.gov A sensitive HPLC method has been developed that uses post-column zinc reduction to convert non-fluorescent B[a]P-diones into their highly fluorescent diol (hydroquinone) forms, achieving detection limits below 1.0 nM. nih.gov

Building on this, future research should focus on the development of:

Electrochemical Biosensors: These could provide rapid and sensitive detection based on the specific redox properties of the Benzo[a]pyrene-6,12-diol/dione couple.

Immuno-based Sensors: The development of monoclonal antibodies specific to these metabolites could enable the creation of highly specific enzyme-linked immunosorbent assays (ELISAs) or lateral flow assays for high-throughput screening. mdpi.com

Aptamer-based Sensors: DNA or RNA aptamers that bind with high affinity and specificity to Benzo[a]pyrene-6,12-diol could be integrated into various sensor platforms for real-time monitoring.

Such novel biosensors would be invaluable tools for pharmacokinetic studies, biomonitoring of human exposure, and assessing the efficacy of potential chemopreventive agents.

Mechanistic Role in Specific Organ and Tissue Toxicity Beyond General Procarcinogenesis

While the carcinogenic potential of B[a]P metabolites is well-established, the specific role of the Benzo[a]pyrene-6,12-diol pathway in organ- and tissue-specific toxicity remains largely unexplored. The toxicity of this pathway is driven by ROS, which can damage not only DNA but also lipids and proteins, leading to a wide range of non-genotoxic effects that contribute to disease. nih.govresearchgate.net

Unanswered questions that demand future investigation include:

What is the role of the 6,12-diol/dione redox cycle in B[a]P-induced lung toxicity, where peroxidases are abundant? nih.gov

Does this pathway contribute significantly to the neurotoxic effects that have been linked to B[a]P exposure, potentially through ROS-mediated damage in the brain? nih.gov

Could the oxidative stress generated by this metabolite play a role in the reproductive and developmental toxicity associated with B[a]P? elsevierpure.com

How does this pathway contribute to inflammatory responses in tissues, a key component of tumor promotion?

Q & A

Q. What are the primary environmental sources and formation pathways of Benzo(b)pyrene-6,12-diol?

this compound is a metabolite of polycyclic aromatic hydrocarbons (PAHs), formed via enzymatic and non-enzymatic redox cycling. It arises during incomplete combustion of organic matter (e.g., vehicle emissions, cigarette smoke) and photodegradation of parent compounds like benzo(a)pyrene (BaP) under UV radiation . Key pathways include:

- Enzymatic activation : Cytochrome P4501A1 (CYP1A1) oxidizes BaP to epoxides, which hydrolyze to diols like this compound .

- Photodegradation : UV exposure of BaP generates intermediates such as dihydrodiols and diones, with benzo(a)pyrene-6,12-dione being a stable product .

- Redox cycling : Under anaerobic conditions, benzo(a)pyrenediones are reduced to diols by biological agents (e.g., NADPH, glutathione), which re-oxidize in air .

Q. How is this compound detected and quantified in environmental and biological samples?

Advanced analytical methods are required due to low environmental concentrations and matrix complexity:

- Immunoaffinity chromatography : Isolates diol-epoxide-DNA adducts from tissues using antibodies specific to benzo(a)pyrene metabolites .

- Synchronous fluorescence spectroscopy : Enhances specificity for detecting DNA adducts by reducing background noise .

- HPLC with fluorescence detection : Separates PAH metabolites in particulate matter; validated for air samples with detection limits <1 ng/m³ .

- GC-MS : Quantifies diols in combustion byproducts after derivatization to improve volatility .

Q. What is the molecular basis for this compound’s genotoxicity?

The compound induces oxidative stress via reactive oxygen species (ROS) generation during redox cycling. Key mechanisms include:

- DNA strand scission : Demonstrated in bacteriophage T7 DNA, with damage amplified by ROS (e.g., hydroxyl radicals) .

- CYP1A1-mediated activation : Conversion to diol-epoxides forms covalent DNA adducts, disrupting replication and repair .

- Lipid peroxidation : ROS oxidize membrane lipids, releasing mutagenic aldehydes (e.g., malondialdehyde) .

Advanced Research Questions

Q. How do experimental models address contradictions in this compound’s carcinogenicity data?

Discrepancies arise from metabolic variability across species and tissues. Methodological strategies include:

- In vitro CYP induction : Liver microsomes from 3-methylcholanthrene-treated rodents enhance diol-epoxide production, mimicking human metabolic activation .

- Oxygen tension modulation : Anaerobic conditions reduce diol autoxidation, isolating direct DNA damage from ROS-mediated effects .

- Transgenic mouse models : p53-knockout mice highlight diol-epoxide adducts in tumorigenesis, controlling for host repair mechanisms .

Q. What experimental designs optimize the study of redox cycling in this compound’s toxicity?

Redox activity is context-dependent, requiring controlled systems:

- Electron paramagnetic resonance (EPR) : Detects semiquinone radicals during diol/dione interconversion .

- NADH dehydrogenase assays : Quantifies H₂O₂ production via mitochondrial electron transport chain interactions .

- Antioxidant depletion studies : Catalase/SOD inhibitors amplify ROS effects in cell cultures, clarifying dose-response relationships .

Q. How does photodegradation influence this compound’s environmental persistence and bioavailability?

UV radiation alters diol stability and toxicity:

- Wavelength-dependent degradation : UVA (320–400 nm) induces slower photolysis than UVB (280–320 nm), favoring dione formation over diols .

- Particle size partitioning : Diols adsorbed to PM₂.₅ particles exhibit longer half-lives due to reduced solar exposure .

- Photoproduct toxicity assays : Irradiated samples tested in Daphnia magna show reduced acute toxicity compared to parent PAHs .

Methodological Challenges and Innovations

Q. What are the limitations of current models for studying transplacental exposure to this compound?

Existing models often underestimate fetal exposure due to:

Q. How can lipidomic profiling improve risk assessment of this compound?

Lipid metabolism disruption is a key toxicity pathway:

- LC-MS/MS lipidomics : Identifies oxidized phospholipids in exposed tissues, correlating with inflammation .

- PPARγ activation assays : Diols upregulate lipid storage genes in adipocytes, linking oxidative stress to metabolic syndrome .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.